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Compound of Interest

Compound Name:
2-Methoxyquinoline-4-carboxylic

acid

Cat. No.: B158296 Get Quote

An In-Depth Technical Guide to the Spectroscopic Data of 2-Methoxyquinoline-4-carboxylic
Acid

Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 2-
Methoxyquinoline-4-carboxylic acid, a key intermediate in pharmaceutical research for

developing compounds with potential anti-inflammatory, antimicrobial, and anticancer

properties.[1] A thorough understanding of its spectroscopic signature is paramount for

researchers, scientists, and drug development professionals to ensure structural integrity,

purity, and correct identification. This document synthesizes data from foundational

spectroscopic principles and published literature on related quinoline derivatives to present a

complete analytical profile.

Molecular Profile and Safety Considerations
Before undertaking any analytical work, a fundamental understanding of the compound's

properties and associated safety protocols is essential.

Molecular Structure:

Empirical Formula: C₁₁H₉NO₃[2]
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Molecular Weight: 203.19 g/mol [2]

Physical State: Solid, typically a white to pale yellow crystal or powder.[3]

Safety: This compound is classified as a skin and eye irritant.[3][4] Standard laboratory

personal protective equipment (PPE), including gloves and safety glasses, should be worn at

all times.[3][5] Handling should occur in a well-ventilated area or fume hood to avoid

inhalation of dust.[4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for elucidating the precise molecular structure

of organic compounds by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.[7]

¹H NMR Spectroscopy
Proton NMR provides detailed information about the chemical environment, connectivity, and

number of different types of protons in a molecule.[8]

Predicted ¹H NMR Spectral Data

The spectrum is predicted based on the analysis of substituent effects on the quinoline ring.

The electron-withdrawing carboxylic acid group and the electron-donating methoxy group

significantly influence the chemical shifts of the aromatic protons.
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

H-3 ~7.5 - 7.7 Singlet (s) 1H

Singlet due to no

adjacent protons.

Located in the

heterocyclic ring.

H-5 ~8.1 - 8.3 Doublet (d) 1H

deshielded by

proximity to the

nitrogen and

influenced by the

C4-carboxyl

group.

H-6, H-7 ~7.6 - 7.9 Multiplet (m) 2H

Complex splitting

from adjacent

aromatic protons.

H-8 ~8.0 - 8.2 Doublet (d) 1H

deshielded due

to its position on

the benzene ring

portion of the

quinoline system.

-OCH₃ ~4.1 - 4.3 Singlet (s) 3H

Methoxy protons

are singlets and

typically appear

in this downfield

region when

attached to an

aromatic system.

-COOH ~12.0 - 13.0 Broad Singlet (br

s)

1H The acidic proton

is highly

deshielded and

often appears as

a broad signal

that is
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exchangeable

with D₂O.

Experimental Protocol: ¹H NMR Spectroscopy

The causality behind this protocol is to obtain a high-resolution spectrum by ensuring the

sample is free of particulate matter and dissolved in a suitable deuterated solvent, which is

"invisible" in the ¹H NMR spectrum.[7][9]

Sample Preparation: Accurately weigh 5-10 mg of 2-Methoxyquinoline-4-carboxylic acid.

[9]

Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-

d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for carboxylic acids to ensure

solubility and observation of the acidic proton.[9]

Filtration: Using a pipette with a cotton or glass wool plug, filter the solution directly into a

clean 5 mm NMR tube to remove any insoluble impurities.[10] The solution height should be

approximately 4-5 cm.[9][10]

Analysis: Cap the NMR tube and insert it into the spectrometer's spinner. The sample is

lowered into the magnetic field for data acquisition.

Data Acquisition: Acquire the spectrum using a standard one-pulse sequence on a 400 MHz

or higher spectrometer. A sufficient number of scans should be averaged to achieve an

adequate signal-to-noise ratio.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

¹³C NMR Spectroscopy
Carbon-13 NMR identifies all unique carbon atoms in a molecule, providing complementary

information to ¹H NMR. The chemical shift range is much broader, leading to less signal

overlap.[11][12]
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Predicted ¹³C NMR Spectral Data

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

-COOH 165 - 170

Carboxylic acid carbons are

significantly deshielded and

appear far downfield.[13][14]

[15]

C-2 (-OCH₃) 160 - 164

Carbon directly attached to the

electronegative oxygen of the

methoxy group.

C-4 (-COOH) 145 - 148
Quaternary carbon attached to

the carboxylic acid group.

C-8a 148 - 152

Quaternary carbon at the ring

junction, adjacent to the

nitrogen.

C-5, C-6, C-7, C-8 120 - 135

Aromatic carbons of the

benzene ring portion. Their

exact shifts depend on their

position relative to the fused

heterocyclic ring.

C-3 105 - 110
Aromatic carbon in the

heterocyclic ring.

C-4a 118 - 122
Quaternary carbon at the ring

junction.

-OCH₃ 55 - 60

Methoxy group carbon,

typically found in this region.

[15]

Infrared (IR) Spectroscopy
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FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present

in a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations.[16]

Predicted IR Absorption Bands

Wavenumber
(cm⁻¹)

Vibration Type Intensity Functional Group

3300 - 2500 O-H stretch Strong, Very Broad
Carboxylic Acid[13]

[17]

3100 - 3000 C-H stretch Medium Aromatic (sp² C-H)

2950 - 2850 C-H stretch Medium
Aliphatic (sp³ C-H of -

OCH₃)

1720 - 1690 C=O stretch Strong, Sharp
Carboxylic Acid

Dimer[13][17]

1620 - 1580 C=C / C=N stretch Medium-Strong Quinoline Ring[18]

1320 - 1210 C-O stretch Strong
Carboxylic Acid /

Ether[17]

950 - 910 O-H bend Medium, Broad Carboxylic Acid[17]

Experimental Protocol: KBr Pellet Method for FT-IR

This self-validating protocol is chosen for solid samples because potassium bromide (KBr) is

transparent in the IR region, acting as an inert matrix that will not contribute interfering signals

to the spectrum.[19]

Grinding: Add 1-2 mg of 2-Methoxyquinoline-4-carboxylic acid and ~150 mg of dry,

spectroscopic grade KBr to an agate mortar.[19]

Mixing: Gently grind the two components together with a pestle until a fine, homogeneous

powder is obtained. The goal is to reduce the particle size of the sample to minimize light

scattering.[20]
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Pellet Pressing: Transfer a portion of the mixture to a pellet die. Place the die into a hydraulic

press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent,

or translucent pellet.[19]

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of

the FT-IR spectrometer.

Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample chamber should be recorded first and

automatically subtracted from the sample spectrum.

Workflow for IR Sample Preparation (KBr Pellet)

Caption: Step-by-step workflow for preparing a KBr pellet for FT-IR analysis.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural

clues through the analysis of its fragmentation patterns upon ionization.[21]

Predicted Mass Spectrum Data (Electron Ionization - EI)

The stability of the quinoline ring system means the molecular ion is expected to be prominent.

[21]
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m/z (mass-to-charge ratio) Ion Identity Rationale for Formation

203 [M]⁺•

Molecular ion, corresponding

to the molecular weight of the

compound.

188 [M - •CH₃]⁺
Loss of a methyl radical from

the methoxy group.

172 [M - •OCH₃]⁺ Loss of a methoxy radical.

158 [M - •COOH]⁺

Loss of the carboxyl radical, a

common fragmentation for

carboxylic acids.[21]

159 [M - CO₂]⁺•

Decarboxylation, another

characteristic fragmentation of

carboxylic acids.[21]

130 [M - CO₂ - HCN]⁺•

Subsequent loss of hydrogen

cyanide from the quinoline ring

after decarboxylation, a

characteristic fragmentation of

the quinoline core.[21]

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, which is particularly

useful for highly conjugated systems like the quinoline ring.[22][23]

Predicted UV-Vis Absorption Data

Quinoline derivatives typically exhibit multiple absorption bands in the UV region corresponding

to π→π* transitions. The exact position and intensity of the absorption maxima (λ_max) can be

influenced by the solvent polarity.[22][24]
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Predicted λ_max (nm) Solvent Transition Type

~230-250 nm Ethanol/Methanol π→π

~320-340 nm Ethanol/Methanol π→π

Experimental Protocol: UV-Vis Spectroscopy

The core principle is to prepare a dilute solution of the analyte to ensure the measured

absorbance falls within the linear range of the Beer-Lambert law.[23]

Stock Solution: Prepare a stock solution of 2-Methoxyquinoline-4-carboxylic acid in a

spectroscopic grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1

mM.

Working Solution: Dilute the stock solution to a final concentration in the micromolar range

(e.g., 10-50 µM). The final concentration should yield a maximum absorbance between 0.1

and 1.0.[23]

Analysis: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent

to serve as the reference/blank. Fill a second cuvette with the sample solution.

Data Acquisition: Scan a wavelength range from approximately 200 to 400 nm to obtain the

absorption spectrum and identify the λ_max values.[16]

Conclusion
The collective application of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a

robust and unambiguous characterization of 2-Methoxyquinoline-4-carboxylic acid. ¹H and

¹³C NMR confirm the carbon-hydrogen framework and atom connectivity. FT-IR spectroscopy

validates the presence of key functional groups, namely the carboxylic acid, methoxy, and

quinoline ring system. Mass spectrometry confirms the molecular weight and provides insight

into structural stability and fragmentation pathways. Finally, UV-Vis spectroscopy verifies the

nature of the conjugated electronic system. This comprehensive spectroscopic guide serves as

an essential reference for researchers to ensure the identity, purity, and quality of this important

synthetic intermediate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://pdf.benchchem.com/2571/Spectroscopic_Comparison_of_Quinolinone_Derivatives_A_Guide_for_Researchers.pdf
https://www.benchchem.com/product/b158296?utm_src=pdf-body
https://pdf.benchchem.com/2571/Spectroscopic_Comparison_of_Quinolinone_Derivatives_A_Guide_for_Researchers.pdf
https://www.researchgate.net/publication/304532147_Vibrational_spectroscopic_study_of_some_quinoline_derivatives
https://www.benchchem.com/product/b158296?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex
Organic Molecules. Benchchem.
IR Spectroscopy. Chemistry LibreTexts.
IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.
Vibrational spectroscopic study of some quinoline derivatives. ResearchGate.
Sample Preparation for FTIR Analysis. Drawell.
Sampling of solids in IR spectroscopy. Slideshare.
Sample preparation for FT-IR. Unknown Source.
Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT
Calculations. ProQuest.
New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's
Antioxidant Activity Modulators—Spectroscopic Studies. MDPI.
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic,
DFT and MD study. Arabian Journal of Chemistry.
Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers.
Benchchem.
NMR Techniques in Organic Chemistry: a quick guide. Unknown Source.
2-Methoxyquinoline-4-carboxylic acid. BenchChem.
SAFETY DATA SHEET. TCI Chemicals.
STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR
SPECTROMETRY. eGyanKosh.
NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.
How to Prepare and Run a NMR Sample. YouTube.
Carbon and 2D NMR. Unknown Source.
SAFETY DATA SHEET. Unknown Source.
SAFETY DATA SHEET. TCI Chemicals.
IR: carboxylic acids. Unknown Source.
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their
Amides. Chemical Papers.
SAFETY DATA SHEET. Angene Chemical.
2-methoxy-quinoline-4-carboxylic acid AldrichCPR. Sigma-Aldrich.
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
13C NMR Chemical Shifts. Oregon State University.
13C NMR Chemical Shifts. Organic Chemistry Data.
Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b158296?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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